molecular formula C14H13NO4S B602057 Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate CAS No. 161798-01-2

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Cat. No.: B602057
CAS No.: 161798-01-2
M. Wt: 291.33
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Description

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is an organic compound that plays a significant role as an intermediate in the synthesis of various pharmaceuticals. Its structure comprises a thiazole ring substituted with an ethyl ester, a formyl group, and a hydroxyphenyl group. This compound is particularly noted for its application in the preparation of febuxostat, a medication used to treat hyperuricemia and gout.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate involves multiple steps:

Industrial Production Methods

Industrial production methods typically follow the same synthetic route but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Ethyl 2-(3-carboxy-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

    Reduction: Ethyl 2-(3-hydroxymethyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is extensively used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. In the case of febuxostat synthesis, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular pathways involved include the inhibition of xanthine oxidase, which is crucial in the management of hyperuricemia.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is unique due to its specific functional groups that allow for diverse chemical reactions and its role as a key intermediate in the synthesis of febuxostat. Its structure provides a balance of reactivity and stability, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-3-19-14(18)12-8(2)15-13(20-12)9-4-5-11(17)10(6-9)7-16/h4-7,17H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRGQNNSIAFIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)O)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901138017
Record name 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester
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Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161798-01-2
Record name 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161798-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161798012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
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Q & A

Q1: What is the significance of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in pharmaceutical research?

A: this compound is a crucial intermediate in the synthesis of Febuxostat [, ]. Febuxostat is a pharmaceutical drug used to treat hyperuricemia and gout due to its ability to inhibit xanthine oxidase [].

Q2: What are the main synthetic routes for producing this compound?

A: Several research papers detail the synthesis of this compound. A common starting material is 4-Hydroxybenzonitrile [, ]. It is then converted to 4-hydroxy-thiobenzamide followed by cyclization to yield Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. This intermediate then undergoes formylation, typically using a Duff reaction with hexamethylenetetramine in trifluoroacetic acid [, ], to produce this compound [, ].

Q3: Are there any advantages of the reported synthetic methods for this compound?

A3: Researchers have focused on optimizing the synthesis to be more efficient and environmentally friendly. Some key advantages highlighted in the papers include:

  • Avoiding Urotropin: One method eliminates the use of urotropin, reducing potential allergens in the production process [].
  • Simplified Procedures: Some synthetic routes avoid complex purification steps like column chromatography, making them suitable for industrial-scale production [, ].
  • Improved Yields: Optimized reaction conditions have led to improved overall yields of the final product, Febuxostat, reaching up to 46.1% [].

Q4: Beyond Febuxostat synthesis, has this compound been explored for other applications?

A: Interestingly, research shows this compound can act as a ratiometric fluorescent probe []. It demonstrates selectivity towards cysteine and homocysteine over other biothiols like glutathione and various amino acids []. This property makes it potentially useful for analytical chemistry and diagnostic applications [].

Q5: What is the mechanism behind the fluorescent properties of this compound?

A: The fluorescent sensing mechanism is attributed to an excited-state intramolecular proton transfer (ESIPT) process []. This suggests that the compound's structure and electronic properties are key to its fluorescence activity.

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